- Process for the partial or total inversion of the configuration of an amine in the presence of thiols, France, , ,

Cas no 937-52-0 ((R)-4-Phenyl-2-butanamine)

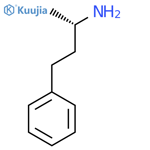

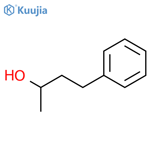

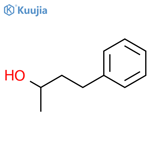

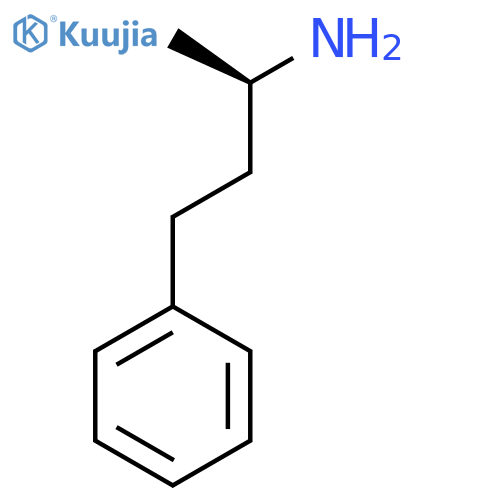

(R)-4-Phenyl-2-butanamine structure

Nome do Produto:(R)-4-Phenyl-2-butanamine

(R)-4-Phenyl-2-butanamine Propriedades químicas e físicas

Nomes e Identificadores

-

- (R)-4-Phenylbutan-2-amine

- (R)-(-)-1-METHYL-3-PHENYLPROPYLAMINE

- (R)-1-methyl-3-phenylpropylamine

- 1-methyl-3-phenylpropionamine

- Benzenepropanamine,a-methyl-, (R)-

- Propylamine,1-methyl-3-phenyl-, (R)-(-)- (8CI)

- (-)-1-Methyl-3-phenylpropylamine

- (-)-a-Methylbenzenepropanamine

- (2R)-2-Amino-4-phenylbutane

- (2R)-4-Phenylbutan-2-amine

- (R)-4-Phenyl-2-butanamine

- (R)-a-Methylbenzenepropanamine

- BP-20349

- O4F6H42UWQ

- 937-52-0

- Benzenepropanamine, alpha-methyl-, (R)-

- Q27285319

- 4DD

- (R)-4-Phenylbutane-2-amine

- (R)--Methylbenzenepropanamine

- Benzenepropanamine, -methyl-, (R)-

- BENZENEPROPANAMINE, .ALPHA.-METHYL-, (R)-

- EN300-1865402

- 4-Phenylbutan-2-amine, (R)-

- WECUIGDEWBNQJJ-SECBINFHSA-N

- AKOS015840002

- F20201

- (r)-1-methyl-3-phenyl-propylamine

- r-4-phenylbutan-2-amine

- UNII-O4F6H42UWQ

- SCHEMBL605244

- MFCD00145208

- (αR)-α-Methylbenzenepropanamine (ACI)

- Benzenepropanamine, α-methyl-, (R)- (ZCI)

- Propylamine, 1-methyl-3-phenyl-, (R)-(-)- (8CI)

- (-)-α-Methylbenzenepropanamine

- (R)-α-Methylbenzenepropanamine

- A-Methylbenzenepropanamine

- DB-005014

- (R)-

-

- MDL: MFCD00145208

- Inchi: 1S/C10H15N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m1/s1

- Chave InChI: WECUIGDEWBNQJJ-SECBINFHSA-N

- SMILES: N[C@H](C)CCC1C=CC=CC=1

Propriedades Computadas

- Massa Exacta: 149.12000

- Massa monoisotópica: 149.12

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 11

- Contagem de Ligações Rotativas: 3

- Complexidade: 95

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 1

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

- Superfície polar topológica: 26A^2

- XLogP3: 2

Propriedades Experimentais

- Cor/Forma: Colorless Transparent Liquid

- Densidade: 0.936

- Ponto de Fusão: 143°C (estimate)

- Ponto de ebulição: 230.33°C (estimate)

- Ponto de Flash: 97.8°C

- Índice de Refracção: 1.513-1.515

- PSA: 26.02000

- LogP: 2.66670

- Solubilidade: Not determined

- Rotação Específica: -11 º (neat)

(R)-4-Phenyl-2-butanamine Informações de segurança

- Número de transporte de matérias perigosas:2922

- Código da categoria de perigo: R36/37/38

- Instrução de Segurança: S26-S37/39

-

Identificação dos materiais perigosos:

- Condição de armazenamento:0-6°C

- Frases de Risco:R36/37/38

(R)-4-Phenyl-2-butanamine Dados aduaneiros

- CÓDIGO SH:2921499090

- Dados aduaneiros:

China Customs Code:

2921499090Overview:

2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

(R)-4-Phenyl-2-butanamine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D505438-1g |

(R)-4-Phenylbutan-2-aMine |

937-52-0 | 97% | 1g |

$567 | 2024-05-24 | |

| TRC | P320040-250mg |

(R)-4-Phenyl-2-butanamine |

937-52-0 | 250mg |

$110.00 | 2023-05-17 | ||

| Enamine | EN300-1865402-1.0g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 1g |

$1006.0 | 2023-06-03 | ||

| Enamine | EN300-1865402-10.0g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 10g |

$4326.0 | 2023-06-03 | ||

| A2B Chem LLC | AC98316-100mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 100mg |

$68.00 | 2024-05-20 | |

| Enamine | EN300-1865402-5g |

(2R)-4-phenylbutan-2-amine |

937-52-0 | 5g |

$2917.0 | 2023-09-18 | ||

| 1PlusChem | 1P006ESS-100mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 100mg |

$173.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-1g |

(R)-α-Methylbenzenepropanamine |

937-52-0 | 98% | 1g |

¥3172.00 | 2024-04-24 | |

| A2B Chem LLC | AC98316-250mg |

(r)-(-)-1-methyl-3-phenylpropylamine |

937-52-0 | 95% | 250mg |

$112.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1100926-500mg |

(R)-α-Methylbenzenepropanamine |

937-52-0 | 98% | 500mg |

¥2611.00 | 2024-04-24 |

(R)-4-Phenyl-2-butanamine Método de produção

Synthetic Routes 1

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Pyridoxal 5′-phosphate , Ammonium formate Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9.5, 37 °C

Referência

- Deracemization of racemic amines to enantiopure (R)- and (S)-amines by biocatalytic cascade employing ω-transaminase and amine dehydrogenase, ChemCatChem, 2019, 11(7), 1898-1902

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Ammonium formate Catalysts: NAD , D-Alanine , Omega transaminase , D-Alanine dehydrogenase Solvents: Dimethyl sulfoxide , Water ; pH 7, rt → 30 °C; 24 h, pH 7, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referência

- Enzymatic biosynthesis of amines, Austria, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; 16 h, reflux; cooled

1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt

1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sodium hydroxide , Water Solvents: Water ; rt

1.3 Reagents: Ceric ammonium nitrate Solvents: Acetonitrile , Water ; 6 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; rt

Referência

- Asymmetric synthesis of 4H-1,3-oxazines: enantioselective reductive cyclization of N-acylated β-amino enones with trichlorosilane catalyzed by chiral Lewis bases, Chemical Communications (Cambridge, 2009, (24), 3585-3587

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Pyridoxal 5′-phosphate , FAD , Magnesium chloride Catalysts: NADP , NAD , DNA, (horse liver alcohol dehydrogenase isoenzyme S cDNA plus flanks) Solvents: Isopropanol , Water ; 48 h, pH 8, 30 °C

Referência

- Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine, ChemBioChem, 2022, 23(8),

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Isopropanol Catalysts: 2-Amino-2-methyl-1-propanol , Ruthenium, di-μ-chlorobis[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]di-,… ; 20 min, 90 °C; 90 °C → 50 °C

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt

1.2 Catalysts: Potassium tert-butoxide Solvents: Isopropanol ; 3.5 h, 50 °C

1.3 Reagents: Hydrochloric acid Solvents: Methanol ; overnight, rt

Referência

- A Versatile Ru Catalyst for the Asymmetric Transfer Hydrogenation of Both Aromatic and Aliphatic Sulfinylimines, Chemistry - A European Journal, 2012, 18(7), 1969-1983

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrogen Catalysts: Nickel

1.2 Solvents: Tetrahydrofuran

1.3 Reagents: Hydrogen Catalysts: Nickel

Referência

- Organocerium additions to SAMP-hydrazones: general synthesis of chiral amines, Journal of the American Chemical Society, 1987, 109(7), 2224-5

Synthetic Routes 8

Condições de reacção

1.1 Reagents: (-)-Phenylpropanolamine , Borane Solvents: Tetrahydrofuran

Referência

- Asymmetric reduction of oxime ethers. Distinction of anti and syn isomers leading to enantiomeric amines, Tetrahedron Letters, 1988, 29(2), 223-4

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Nickel ; 375 psi, 60 °C

Referência

- Cerium(III) chloride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2006, 1, 1-12

Synthetic Routes 10

Condições de reacção

1.1 Catalysts: NAD , Alcohol dehydrogenase , Leucine dehydrogenase Solvents: Water ; 48 h, pH 8.7, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.3 Reagents: Potassium hydroxide Solvents: Water ; pH 10

Referência

- Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades, Science (Washington, 2015, 349(6255), 1525-1529

Synthetic Routes 11

Condições de reacção

Referência

- Fermentative manufacture of (R)-1-methyl-3-phenylpropylamine, Japan, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Cerium trichloride Solvents: Tetrahydrofuran ; 2 h, rt; rt → -78 °C

1.2 Solvents: Diethyl ether ; 1 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C

1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C

1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C

1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

1.2 Solvents: Diethyl ether ; 1 h, -78 °C

1.3 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 - 3 h, -78 °C → 20 °C

1.4 Reagents: Methanol Solvents: Tetrahydrofuran ; 20 °C

1.5 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 375 psi, 60 °C

1.6 Reagents: 4-Nitrobenzaldehyde Solvents: Diethyl ether ; rt

1.7 Reagents: Hydrochloric acid Solvents: Water ; 2 h, rt

1.8 Reagents: Potassium hydroxide Solvents: Water ; basified, rt

Referência

- Organocerium additions to proline-derived hydrazones: synthesis of enantiomerically enriched amines, Tetrahedron: Asymmetry, 2010, 21(9-10), 1278-1302

Synthetic Routes 13

Condições de reacção

1.1 Catalysts: Amidase Solvents: Water ; 3 h, pH 7.0, 30 °C

Referência

- Enzymic asymmetric synthesis of α-methyl arylalkylamines and α-methyl aryalkylalcohols by arylalkyl acylamidases, Bioorganic & Medicinal Chemistry, 1994, 2(6), 429-32

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Glucose , Ammonium chloride Catalysts: NADPH Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 9, 30 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referência

- Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases, Chemical Science, 2020, 11(19), 5052-5057

Synthetic Routes 15

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Boron, trihydro(4-methyl-5-phenyl-1,3,2-oxazaborolidine-κN3)-, [T-4-(4R-cis)]- Solvents: Tetrahydrofuran ; rt

Referência

- Norephedrine-borane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-5

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Pyridoxal 5′-phosphate , Isopropylamine , Phosphoric acid Catalysts: Omega transaminase Solvents: Water ; 24 h, pH 7.5, 30 °C

Referência

- Investigation of one-enzyme systems in the ω-transaminase-catalyzed synthesis of chiral amines, Journal of Molecular Catalysis B: Enzymatic, 2013, 96, 103-110

Synthetic Routes 18

Condições de reacção

Referência

- The synthesis of (S)-1-methyl-3-phenylpropylamine by inversion of amines, Acta Chemica Scandinavica, 1993, 47(10), 1050-2

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Glucose , NAD Solvents: Dimethyl sulfoxide , Water ; 24 h, pH 1, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.3 Solvents: Water ; pH 12, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt

1.3 Solvents: Water ; pH 12, rt

Referência

- Iterative Alanine Scanning Mutagenesis Confers Aromatic Ketone Specificity and Activity of L-Amine Dehydrogenases, ChemCatChem, 2021, 13(24), 5243-5253

Synthetic Routes 20

Condições de reacção

1.1 Catalysts: NAD , Methylamine dehydrogenase , FDH Solvents: Dimethyl sulfoxide , Water ; 48 h, pH 9, 37 °C

1.2 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Sodium hydroxide Solvents: Water

Referência

- One-Pot Synthesis of Chiral N-Arylamines by Combining Biocatalytic Aminations with Buchwald-Hartwig N-Arylation, Angewandte Chemie, 2020, 59(41), 18156-18160

(R)-4-Phenyl-2-butanamine Raw materials

- Methyllithium (1.6M in Diethyl Ether)

- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(3-phenylpropylidene)-, [N(E),2S]-

- (2S)-2-(Methoxymethyl)-N-[(1S)-1-methyl-3-phenylpropyl]-1-pyrrolidinamine

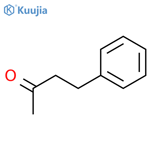

- 4-phenylbutan-2-one

- 4-Methoxy-N-[(1R)-1-methyl-3-phenylpropyl]benzamide

- Acetamide, N-(1-methyl-3-phenylpropyl)-, (±)-

- 1-Methyl-3-phenylpropylamine

- (2S)-4-phenylbutan-2-amine

- 4-Phenyl-2-butanol

- 2-Butanone, 4-phenyl-, O-methyloxime, (2Z)-

- (S)-(+)-4-Phenyl-2-butanol

(R)-4-Phenyl-2-butanamine Preparation Products

(R)-4-Phenyl-2-butanamine Literatura Relacionada

-

N. Richter,J. E. Farnberger,D. Pressnitz,H. Lechner,F. Zepeck,W. Kroutil Green Chem. 2015 17 2952

-

Wen Juan Wei,Hong Qiang Gao,Yun Zhi Tang New J. Chem. 2022 46 22999

-

Paul Jannis Zurek,Rapha?lle Hours,Ursula Schell,Ahir Pushpanath,Florian Hollfelder Lab Chip 2021 21 163

-

4. Superiority of the carbamoylmethyl ester as an acyl donor for the kinetically controlled amide-bond formation mediated by α-chymotrypsinToshifumi Miyazawa,Eiichi Ensatsu,Nobuhiro Yabuuchi,Ryoji Yanagihara,Takashi Yamada J. Chem. Soc. Perkin Trans. 1 2002 390

-

Marina Ciriani,Rudi Oliveira,Carlos A. M. Afonso Green Chem. 2022 24 4328

937-52-0 ((R)-4-Phenyl-2-butanamine) Produtos relacionados

- 30543-88-5(1-Phenyl-2-butanamine)

- 13214-66-9(4-Phenylbutylamine)

- 104-13-2(4-Butylaniline)

- 3789-60-4((1S)-1-phenylbutan-1-amine)

- 22148-77-2(1-methyl-3-phenylpropylamine)

- 22374-89-6(1-Methyl-3-phenylpropylamine)

- 53309-89-0(Benzeneethanamine, a-ethyl-)

- 63951-01-9(1-Phenylpentan-2-amine)

- 2941-19-7(1-Phenylbutan-1-amine)

- 6150-01-2((R)-1-Phenylbutan-1-amine)

Fornecedores recomendados

Suzhou Genelee Bio-Technology Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Taian Jiayue Biochemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Zouping Mingyuan Import and Export Trading Co., Ltd

Membro Ouro

CN Fornecedor

Reagente

Minglong (Xianning) Medicine Co., Ltd.

Membro Ouro

CN Fornecedor

A granel